

# Spectroscopic Profile of 2-Nitrodiphenylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Nitrodiphenylamine

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Nitrodiphenylamine** (2-NDPA), a compound of interest in various chemical applications, including as a stabilizer for propellants and an intermediate in organic synthesis. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of 2-NDPA. The information is presented to support research, quality control, and development activities.

## Core Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of **2-Nitrodiphenylamine**.

### Table 1: UV-Visible Spectroscopy Data

Parameter	Value	Solvent
$\lambda_{\text{max}}$	388 nm	Methanol <sup>[1]</sup>

### Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400–3250	Medium	N-H Stretch[2]
3100–3000	Strong	Aromatic C-H Stretch[2][3]
1600–1585	Medium	Aromatic C=C Stretch (in-ring) [2][3]
1550–1475	Strong	Asymmetric N-O Stretch (NO <sub>2</sub> ) [2]
1500–1400	Medium	Aromatic C=C Stretch (in-ring) [2][3]
1360–1290	Medium	Symmetric N-O Stretch (NO <sub>2</sub> ) [2]
1335–1250	Strong	C-N Stretch (Aromatic Amine) [2]

Note: The data presented is based on characteristic absorption bands for the functional groups present in **2-Nitrodiphenylamine**.

### Table 3: <sup>1</sup>H NMR Spectroscopy Data

Chemical Shift (ppm)	Multiplicity	Solvent
Data not explicitly available in search results.	-	DMSO-d <sub>6</sub> [4]

Note: While a spectrum in DMSO-d<sub>6</sub> is referenced, specific chemical shifts and coupling constants for **2-Nitrodiphenylamine** were not found in the initial search. Analysis of the spectrum would be required to populate this table.

### Table 4: <sup>13</sup>C NMR Spectroscopy Data

Chemical Shift (ppm)	Assignment
170–185	C=O (in acids and esters) - Not applicable
125–150	Aromatic Carbons[5]
115–140	C=C (in alkenes) - Overlaps with aromatic region[5]
50–65	RCH <sub>2</sub> OH - Not applicable
40–45	RCH <sub>2</sub> Cl - Not applicable
37–45	RCH <sub>2</sub> NH <sub>2</sub> - Not applicable
25–35	R <sub>3</sub> CH - Not applicable
20–30	CH <sub>3</sub> CO- - Not applicable
16–25	R <sub>2</sub> CH <sub>2</sub> - Not applicable
10–15	RCH <sub>3</sub> - Not applicable

Note: This table provides typical chemical shift ranges for carbon environments analogous to those in **2-Nitrodiphenylamine**. Specific peak assignments would require spectral analysis.

### Table 5: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
214	High	Molecular Ion [M] <sup>+</sup> [6][7]
167	High	[M - NO <sub>2</sub> - H] <sup>+</sup> or [M - O - OH] <sup>+</sup>
169	Medium	[M - NO <sub>2</sub> + H] <sup>+</sup> or [M - OH] <sup>+</sup>
136	Medium	Fragment

Note: The fragmentation pattern suggests the loss of the nitro group and subsequent rearrangements.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These are generalized protocols suitable for the analysis of **2-Nitrodiphenylamine**.

## UV-Visible Spectroscopy

- **Sample Preparation:** A dilute solution of **2-Nitrodiphenylamine** is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 AU at the  $\lambda_{\text{max}}$ .
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of at least 200-800 nm to identify all absorption maxima.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **2-Nitrodiphenylamine** is a solid, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** An FTIR spectrometer is used.
- **Data Acquisition:** A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For  $^1\text{H}$  and  $^{13}\text{C}$  NMR, approximately 5-20 mg and 20-50 mg of **2-Nitrodiphenylamine**, respectively, are dissolved in 0.5-1.0 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

- **Data Acquisition:** For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

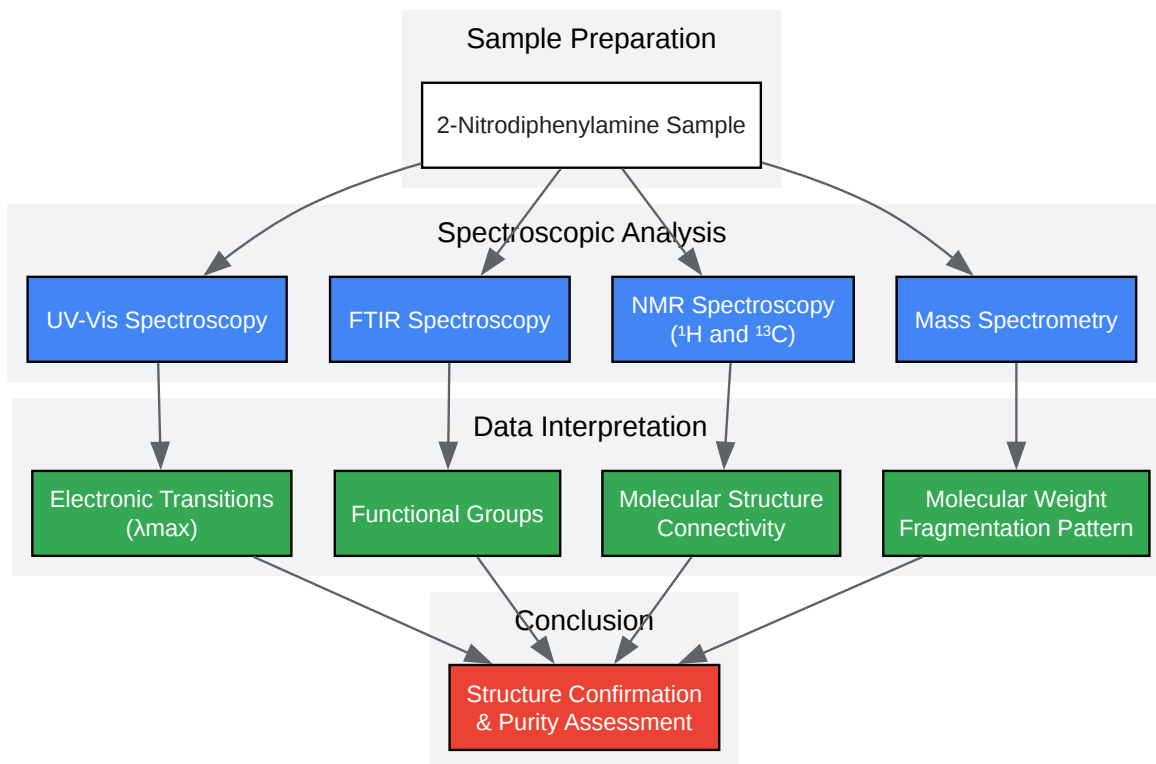
## Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile compound like **2-Nitrodiphenylamine**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated from any impurities.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

## Visualizations

### Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like **2-Nitrodiphenylamine**.



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Caption: Workflow for Spectroscopic Characterization.

Disclaimer: No specific signaling pathways involving **2-Nitrodiphenylamine** were identified in the literature search. The provided diagram illustrates a general experimental workflow.

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